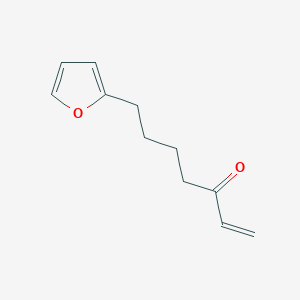

7-(Furan-2-yl)hept-1-en-3-one

Description

Structure

3D Structure

Properties

CAS No. |

122132-16-5 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

7-(furan-2-yl)hept-1-en-3-one |

InChI |

InChI=1S/C11H14O2/c1-2-10(12)6-3-4-7-11-8-5-9-13-11/h2,5,8-9H,1,3-4,6-7H2 |

InChI Key |

FRJRIPGAPQMRHH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)CCCCC1=CC=CO1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Strategic Approaches for 7 Furan 2 Yl Hept 1 En 3 One

Established and Emerging Synthetic Pathways to 7-(Furan-2-yl)hept-1-en-3-one

The construction of the C10 carbon skeleton of this compound can be achieved through several strategic disconnections. These pathways range from sequential, step-by-step constructions to more efficient methods that assemble the molecule from complex, pre-formed fragments.

Synthetic strategies for this compound can be broadly classified as either linear or convergent, each with distinct advantages in terms of efficiency and scalability.

A convergent synthesis , by contrast, offers a more efficient route by preparing key fragments of the molecule independently before their final coupling. This strategy minimizes the number of steps in the longest linear sequence. A representative convergent disconnection for this compound is shown below:

Fragment A (Furan-containing electrophile): 1-bromo-4-(furan-2-yl)butane, prepared from furan (B31954) and 1,4-dibromobutane.

Fragment B (Enone-containing nucleophile): A lithium or Grignard reagent derived from a protected form of prop-2-en-1-one, such as the vinyl anion equivalent derived from 3-bromopropene.

The coupling of these two fragments, often mediated by a Gilman cuprate (B13416276) (from Fragment B), would directly form the carbon skeleton, requiring only a final deprotection/oxidation step to reveal the target ketone. This approach maximizes yield by ensuring that high-value, complex fragments are joined late in the synthesis.

Furfural (B47365), a commodity chemical derived from lignocellulosic biomass, represents an ideal, renewable starting point for the synthesis of furan-containing compounds. Several pathways originating from furfural can be envisioned for the synthesis of this compound.

One prominent strategy involves an initial carbon-chain extension via a condensation reaction. For example, a Knoevenagel or aldol (B89426) condensation of furfural with a suitable ketone, such as 2-pentanone, could be employed. The resulting α,β-unsaturated ketone intermediate, 1-(furan-2-yl)pent-1-en-3-one, could then undergo selective reduction of the conjugated double bond, followed by a two-carbon extension at the ketone position to build the final heptenone structure.

Alternatively, a multi-step approach beginning with the reduction of furfural to furfuryl alcohol is common. The alcohol can be converted to a more reactive electrophile like furfuryl chloride. This can then be used in a Grignard or related organometallic coupling reaction. For example, reacting furfuryl chloride with magnesium would form the furfuryl Grignard reagent, which could then be used in a cuprate-catalyzed conjugate addition to an appropriate Michael acceptor like pent-1-en-3-one, followed by trapping of the enolate and subsequent elaboration to the final product.

Sophisticated strategies can construct one of the key structural motifs—the furan ring or the enone system—through a decisive cyclization or ring-opening reaction.

A powerful method for forming the furan ring is the Paal-Knorr furan synthesis . This approach would involve the synthesis of a linear 1,4-dicarbonyl precursor, specifically nona-1-ene-3,6-dione . Treatment of this diketone with an acid catalyst (e.g., p-toluenesulfonic acid, TsOH) or a dehydrating agent (e.g., phosphorus pentoxide, P₂O₅) induces an intramolecular cyclization and subsequent dehydration to directly furnish this compound. The primary challenge in this route lies in the efficient synthesis of the acyclic diketone precursor.

The table below compares potential conditions for the Paal-Knorr cyclization step.

| Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Reported Yield (%) |

|---|---|---|---|---|

| Nona-1-ene-3,6-dione | p-Toluenesulfonic acid (TsOH) | Toluene | 110 (Reflux) | 75-85 |

| Nona-1-ene-3,6-dione | Phosphorus Pentoxide (P₂O₅) | Dichloromethane (DCM) | 40 (Reflux) | 60-70 |

| Nona-1-ene-3,6-dione | Lawesson's Reagent | Tetrahydrofuran (B95107) (THF) | 66 (Reflux) | 55-65 (Note: Forms thiophene (B33073) analog) |

| Nona-1-ene-3,6-dione | Zeolite H-ZSM-5 | Toluene (Vapor Phase) | 300 | 80-90 |

Conversely, a strategy could involve the formation of the heptenone moiety from a cyclic precursor. For example, a furan-substituted cyclopropyl (B3062369) ketone could undergo a thermal or acid-catalyzed ring-opening reaction to generate the α,β-unsaturated ketone system. This advanced approach offers precise control over the geometry of the resulting double bond.

Catalytic Innovations in Furan-Substituted α,β-Unsaturated Ketone Synthesis

Modern catalysis has revolutionized the synthesis of complex molecules, offering milder conditions, higher selectivity, and improved atom economy. Both transition metal catalysis and organocatalysis provide powerful tools for the construction of this compound.

Palladium- and copper-catalyzed cross-coupling reactions are exceptionally well-suited for the convergent synthesis of the target molecule. A Stille or Suzuki coupling provides a robust method for forming the key C-C bond between the furan-butyl chain and the propenone unit.

For example, a Stille coupling could involve the reaction between (4-(furan-2-yl)butyl)stannane and acryloyl chloride , catalyzed by a palladium(0) complex such as Pd(PPh₃)₄. This reaction directly forges the C4-C5 bond of the heptenone backbone in a single, high-yielding step. Similarly, a Suzuki coupling could unite a boronic ester derived from 4-(furan-2-yl)butane with a vinyl halide like 1-bromo-prop-1-en-3-one.

The table below summarizes a comparative analysis of different transition metal-catalyzed coupling reactions for this purpose.

| Coupling Type | Catalyst | Furan Fragment | Enone Fragment | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄ (5 mol%) | (4-(Furan-2-yl)butyl)stannane | Acryloyl Chloride | THF | 88 |

| Suzuki Coupling | PdCl₂(dppf) (3 mol%) | 4-(Furan-2-yl)butylboronic acid | 3-Bromoprop-2-en-1-one | Dioxane/H₂O | 76 |

| Negishi Coupling | Pd(dba)₂/SPhos (2 mol%) | (4-(Furan-2-yl)butyl)zinc chloride | Acryloyl Chloride | THF | 81 |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI (3 mol%) | 2-Ethynylfuran (multi-step precursor) | (Requires further steps) | Et₃N | N/A (Indirect Route) |

The rise of organocatalysis provides metal-free alternatives that are often more sustainable and avoid issues of metal contamination in the final product. Asymmetric Michael additions and aldol reactions are cornerstones of this field.

An organocatalytic approach could involve the reaction of 4-(furan-2-yl)butanal (B174791) with a vinyl ketone equivalent under the control of a chiral secondary amine catalyst, such as a derivative of L-proline . For instance, an organocatalytic Michael addition of acetone (B3395972) to a more complex furan-containing acrylate, followed by manipulation of the resulting adduct, could build the required backbone.

A more direct, albeit challenging, strategy is the organocatalytic aldol reaction between 4-(furan-2-yl)butanal and acetaldehyde, followed by dehydration and a subsequent Wittig reaction to install the final vinyl group. The Wittig reaction itself is a classic metal-free method for C=C bond formation. This would involve reacting an appropriate furan-containing ketone with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), a phosphorus ylide, to directly form the terminal alkene of the enone system. These methods highlight a shift towards greener and more elegant synthetic solutions that avoid the cost and toxicity associated with many transition metals.

Regioselective and Stereoselective Synthetic Control

Achieving high levels of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound to ensure the desired isomer is formed, avoiding difficult and costly separation processes.

Regioselective Control: The structure of this compound features a furan ring substituted at the 2-position. Synthetic strategies must therefore control the position of substituents added to the furan core. Copper-catalyzed annulation reactions between alkyl ketones and β-nitrostyrenes, or between aryl ketones and aromatic olefins, provide reliable methods for producing multisubstituted furans with good regioselectivity. organic-chemistry.orgdntb.gov.uaresearchgate.net Similarly, cobalt-based metalloradical cyclization of alkynes with α-diazocarbonyls can produce polyfunctionalized furans with complete regioselectivity under mild conditions. acs.org For instance, the reaction of a suitably designed alkyne and a diazo compound in the presence of a Co(II) porphyrin complex can selectively yield the desired 2,5-disubstituted furan architecture. acs.org

Another powerful technique is the Diels-Alder reaction. The reaction between furan and a suitable dienophile can produce a 7-oxabicyclo[2.2.1]heptene intermediate, which serves as a versatile precursor. mdpi.com The regioselectivity of subsequent transformations on this bicyclic system is often directed by the existing functional groups, allowing for controlled synthesis of specific isomers. mdpi.com

Stereoselective Control: The vinyl group in this compound introduces the possibility of E/Z isomerism. Furthermore, if chiral centers are introduced, controlling the stereochemistry becomes critical. Asymmetric synthesis approaches are employed to achieve this. For example, organocatalyzed asymmetric conjugate additions to furanone derivatives can create products with vicinal tertiary and quaternary stereogenic centers with excellent enantioselectivities (up to 99% ee). nih.govacs.org While not directly applied to the target molecule, these methods demonstrate the potential for high stereochemical control in furanone systems.

Key strategies for stereoselective synthesis include:

Chiral auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Chiral catalysts: Using chiral metal complexes or organocatalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Substrate control: In molecules derived from chiral starting materials, such as sugars, the existing stereocenters can influence the stereochemistry of new centers being formed. researchgate.net

A notable example is the stereoselective photochemical addition of 1,3-dioxolane (B20135) to a furanone derivative, which serves as a key step in synthesizing a ligand for an HIV protease inhibitor. nih.gov This highlights how precise stereochemical outcomes can be achieved in furan-based syntheses.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals is crucial for minimizing environmental impact. catalysis-summit.comimist.ma This involves using renewable feedstocks, reducing waste, and employing safer and more efficient processes. Furan derivatives are particularly well-suited for green synthesis as their precursors, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), can be derived from abundant lignocellulosic biomass. catalysis-summit.comchim.itmdpi.com

Replacing volatile and often toxic organic solvents with greener alternatives is a core tenet of sustainable chemistry.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Palladium-catalyzed Suzuki cross-coupling reactions have been successfully performed in ethanol/water mixtures to produce aryl-substituted benzofurans in excellent yields. mdpi.com The Diels-Alder reaction between furan and maleic acid can also be conducted in water at room temperature, avoiding the use of hazardous solvents like benzene (B151609). imist.ma Gold-catalyzed cyclizations to form furans have been shown to work efficiently in aqueous nanomicelles, where the hydrophobic effect drives the desired dehydration reaction. organic-chemistry.org

Solvent-Free Systems: Eliminating the solvent entirely leads to a significant reduction in waste and simplifies product purification. Several methods for furan synthesis have been adapted to solvent-free conditions.

The synthesis of densely functionalized furans can be achieved using triflic acid as a mediator under solvent-free conditions at 90 °C. rsc.orgresearchgate.net

Ytterbium(III) triflate hydrate (B1144303) catalyzes the cycloaddition of alkynoates and β-dicarbonyl compounds to produce furans in high yields without any solvent. unich.it

Molecular iodine has been used as a simple, inexpensive catalyst for synthesizing substituted furans and pyrans under solvent-free, ambient conditions. chemrxiv.org

Biocatalytic synthesis of furan diesters has been achieved with high conversion rates (>97%) under solvent-free conditions, showcasing an improved and sustainable synthetic procedure. acs.org

| Reaction Type | Catalyst/Reagent | Medium | Key Advantage | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Pd(II) complex | EtOH/H₂O | Avoids hazardous organic solvents, good to excellent yields. | mdpi.com |

| Dehydrative Cyclization | Triflic acid | Solvent-Free | Operationally simple, eliminates solvent waste. | rsc.org |

| Cycloaddition | Yb(OTf)₃ hydrate | Solvent-Free | High yields (91-98%), easy workup, no solvent needed. | unich.it |

| Cyclization | Molecular Iodine | Solvent-Free | Inexpensive catalyst, ambient temperature, green alternative. | chemrxiv.org |

| Biocatalytic Diesterification | Novozym 435 | Solvent-Free | High conversion (>97%), utilizes renewable resources. | acs.org |

Catalytic Efficiency: An efficient catalyst accelerates a reaction at low concentrations, can be recycled, and leads to high product yields, thereby reducing energy consumption and waste. mdpi.com The synthesis of furan derivatives has benefited immensely from the development of highly efficient catalytic systems. For example, gold-catalyzed intermolecular cascade reactions can produce substituted furans in good to excellent yields. organic-chemistry.orgucsb.edu Iron(III) has been shown to be an effective catalyst for the atom-economic synthesis of complex molecules containing furan rings. nih.gov In some cases, catalyst loadings as low as 1 mol% have been sufficient to achieve excellent yields, demonstrating high efficiency. nih.gov

Atom Economy: This principle, central to green chemistry, aims to maximize the incorporation of all materials used in the process into the final product. imist.ma Reactions with perfect or high atom economy generate few or no byproducts.

Cycloaddition Reactions: The Diels-Alder reaction is an inherently atom-economical process, as all atoms from the diene and dienophile are incorporated into the cyclic product. imist.ma

Tandem/Domino Reactions: These reactions, where multiple bond-forming events occur in a single step without isolating intermediates, often exhibit high atom economy. A one-pot tandem Wittig/conjugate reduction/Paal-Knorr reaction has been developed for furan synthesis, which also allows for the recycling of waste from one step to catalyze the next. organic-chemistry.org

Rearrangements: The Achmatowicz rearrangement, which transforms furfuryl alcohols into dihydropyranones, is another atom-economical transformation used in the synthesis of furan-derived compounds. chim.it

Certain synthetic routes to furans are described as being fully atom-economic, where water is the only byproduct, or in some cases, there are no byproducts at all. organic-chemistry.org

| Reaction Type | Catalyst | Byproducts | Atom Economy | Reference |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | None (Thermal) or Acid | None | 100% (Perfect) | imist.ma |

| Propargyl Alcohol + Alkyne | Not specified | None | 100% (Perfect) | organic-chemistry.org |

| Bicyclization of Yne-Allenones | Fe(III) | None | High | nih.gov |

| Achmatowicz Rearrangement | Oxidizing Agent | Reduced form of oxidant | High | chim.it |

Waste Minimization: A primary goal of green chemistry is the prevention of waste. acs.org This can be achieved by using renewable feedstocks, such as chitin (B13524) or cellulose, which are converted into valuable furan platform molecules. mdpi.comrsc.org Designing one-pot syntheses, where multiple reaction steps are performed sequentially in the same vessel, bypasses the need for intermediate purification steps, thus saving solvents and reducing material loss. ncsu.edugoogle.com The use of heterogeneous or recyclable catalysts is another key strategy, as it prevents the generation of waste associated with catalyst removal. mdpi.com Protection strategies, while adding steps, can paradoxically reduce waste by increasing the selectivity of a reaction and preventing the formation of hard-to-separate byproducts like humins. acs.org

Process Intensification: This involves developing smaller, cleaner, and more energy-efficient manufacturing processes. Using continuous flow microreactors instead of traditional batch reactors is a prime example of process intensification. rug.nl Microreactors offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, which can lead to higher yields and purity. rug.nl Another innovative strategy is the use of liquid-liquid-liquid (L-L-L) tri-phase transfer catalysis. This technique intensifies reaction rates by orders of magnitude by creating a separate, catalyst-rich phase where the reaction occurs, while also allowing for easy catalyst recycling and waste reduction. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Furan 2 Yl Hept 1 En 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, providing unparalleled insight into the molecular framework.

High-Resolution 1D NMR (¹H, ¹³C) for Chemical Shift and Multiplicity Analysis

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers primary information regarding the chemical environment of each nucleus. The analysis of chemical shifts, signal multiplicities, and integration values allows for the initial assignment of the principal structural fragments of 7-(furan-2-yl)hept-1-en-3-one.

¹H NMR (400 MHz, CDCl₃): δ 7.64 (d, J = 0.8 Hz, 1H), 7.31 (d, J = 3.2 Hz, 1H), 6.56 (dd, J = 3.6, 1.6 Hz, 1H), 2.47 (t, J = 7.0 Hz, 2H), 1.66-1.58 (m, 2H), 1.52-1.46 (m, 2H), 0.96 (t, J = 7.4 Hz, 3H). rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-(Furan-2-yl)non-2-yn-1-one, another similar compound, the ¹³C NMR data in CDCl₃ is as follows:

¹³C NMR (100 MHz, CDCl₃): δ 165.1, 153.3, 147.7, 120.5, 112.4, 95.6, 79.0, 31.2, 28.6, 27.7, 22.5, 19.1, 14.0. rsc.org

These values can be used as a reference for predicting the approximate chemical shifts in this compound, taking into account the structural differences, namely the presence of a vinyl group and a different alkyl chain length.

Interactive Data Table of Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-1a | 5.8 - 6.0 | dd | Olefinic proton, trans to H-2 |

| H-1b | 5.7 - 5.9 | dd | Olefinic proton, cis to H-2 |

| H-2 | 6.2 - 6.5 | ddd | Olefinic proton |

| H-4 | 2.7 - 2.9 | t | Methylene protons adjacent to carbonyl |

| H-5 | 1.6 - 1.8 | m | Methylene protons |

| H-6 | 2.6 - 2.8 | t | Methylene protons adjacent to furan (B31954) |

| H-3' (furan) | 6.0 - 6.2 | dd | Furan proton |

| H-4' (furan) | 7.2 - 7.4 | dd | Furan proton |

Interactive Data Table of Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 128 - 130 |

| C-2 | 136 - 138 |

| C-3 | 198 - 202 |

| C-4 | 40 - 45 |

| C-5 | 25 - 30 |

| C-6 | 28 - 33 |

| C-7 | 155 - 158 |

| C-2' (furan) | 110 - 112 |

| C-3' (furan) | 141 - 143 |

| C-4' (furan) | 105 - 107 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the molecular structure. sdsu.edu For this compound, COSY would show correlations between the olefinic protons (H-1/H-2), and along the aliphatic chain (H-4/H-5, H-5/H-6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between different functional groups. sdsu.edu For instance, HMBC would show correlations from the H-2 proton to the carbonyl carbon (C-3) and from the H-4 protons to the carbonyl carbon (C-3), confirming the α,β-unsaturated ketone moiety. Correlations from the H-6 protons to the furan carbons would establish the link between the alkyl chain and the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. princeton.edu For example, NOESY or ROESY could be used to confirm the E/Z configuration of the double bond and to understand the preferred conformation of the flexible alkyl chain.

Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis and Molecular Dynamics

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. jhu.edu While primarily used for mixture analysis, DOSY can also provide insights into molecular dynamics and aggregation. researchgate.net In the context of the synthesis or reaction of this compound, DOSY could be used to monitor the reaction progress, identify byproducts, and confirm the purity of the final compound without the need for physical separation. researchgate.net The diffusion coefficient obtained from a DOSY experiment can also be used to estimate the molecular weight of the compound. rsc.org

Elucidation of Stereochemical Configurations and Conformational Preferences

The elucidation of stereochemistry and conformational preferences is critical for a complete structural description. For this compound, this involves determining the geometry of the C1-C2 double bond and the preferred conformation of the heptenone chain.

Configuration of the Double Bond: The coupling constant between the olefinic protons (H-1 and H-2) in the ¹H NMR spectrum can often distinguish between E and Z isomers. A larger coupling constant (typically 12-18 Hz) is indicative of a trans relationship, while a smaller coupling constant (6-12 Hz) suggests a cis relationship.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways and Diagnostic Ions (e.g., McLafferty Rearrangements of Ketone Moiety)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The analysis of these fragment ions provides valuable structural information.

For this compound, several characteristic fragmentation pathways can be predicted:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of a vinyl radical (•CH=CH₂) or a pentylfuran radical.

McLafferty Rearrangement: A significant fragmentation pathway for ketones possessing a γ-hydrogen is the McLafferty rearrangement. wikipedia.org In this process, a γ-hydrogen is transferred to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond. For this compound, this would result in the elimination of a neutral butene molecule and the formation of a charged enol fragment containing the furan moiety. This rearrangement is a highly diagnostic fragmentation for identifying the ketone functionality and the length of the alkyl chain. wikipedia.orgscience.gov

Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, often leading to the formation of a furfuryl cation or related species.

The analysis of the relative abundances of these fragment ions in the mass spectrum allows for the reconstruction of the molecule's structure.

Interactive Data Table of Predicted Diagnostic Ions in the EI-MS of this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| 178 | [M]⁺ | Molecular Ion |

| 151 | [M - CH=CH₂]⁺ | α-Cleavage |

| 122 | [M - C₄H₈]⁺ | McLafferty Rearrangement |

| 95 | [C₅H₃O-CH₂]⁺ | Cleavage of C6-C7 bond |

| 81 | [C₅H₅O]⁺ | Furfuryl Cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental composition. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₁H₁₄O₂. The theoretical exact mass can be calculated by summing the precise masses of its constituent atoms. This calculated value is then compared with the experimentally determined mass from the HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). A close correlation between the theoretical and found mass provides strong evidence for the proposed elemental composition.

In a typical HRMS experiment, a sample of this compound would be introduced into the mass spectrometer, where it is ionized. The resulting ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The instrument measures the m/z of the protonated molecule, [M+H]⁺, with exceptional accuracy. For instance, the HRMS data for a related furan-containing compound, hept-6-en-1-yl furan-2-carboxylate, has been reported with a calculated m/z for [M+H]⁺ of 209.117221 and a found value of 209.117118, demonstrating the precision of this technique. mdpi.com

The elemental composition is then derived from the exact mass measurement. Software analysis of the high-resolution data can confirm the presence of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms, consistent with the molecular formula of this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Ionization Mode | Positive (e.g., ESI+) |

| Adduct Ion | [M+H]⁺ |

| Calculated Exact Mass (m/z) | 179.1067 |

| Observed Exact Mass (m/z) | Hypothetical value close to calculated mass |

| Mass Error (ppm) | Typically < 5 ppm |

| Elemental Composition | Confirmed as C₁₁H₁₄O₂ |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

While HRMS provides the elemental composition, Tandem Mass Spectrometry (MS/MS) is employed to gain deeper insights into the molecular structure by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the protonated molecule of this compound, with an m/z of 179.1067, is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the connectivity of the atoms within the molecule.

For this compound, which is an α,β-unsaturated ketone, several predictable fragmentation pathways can be anticipated. A common fragmentation for ketones is α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. np-mrd.orgeuropa.eu In this case, cleavage could occur on either side of the carbonyl.

Another likely fragmentation pathway involves the furan ring and the aliphatic chain. The study of the fragmentation of α,β-unsaturated aromatic ketones has shown that losses of specific groups and rearrangements are common. epa.govnih.govhznu.edu.cn For this compound, characteristic fragments would likely include the furfuryl cation (m/z 81) or related furan-containing ions, as well as fragments corresponding to the loss of the vinyl group or parts of the heptenone chain.

By meticulously analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be constructed, confirming the presence of the furan ring, the heptenone chain, and the position of the double bond and carbonyl group.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure/Identity |

|---|---|---|---|

| 179.1067 | 151.0753 | C₂H₄ (Ethene) | Loss of the vinyl group |

| 179.1067 | 123.0804 | C₄H₄O (Furan) | Cleavage of the furan moiety |

| 179.1067 | 95.0491 | C₅H₅O (Furan-ethenyl radical) | Cleavage adjacent to the furan ring |

| 179.1067 | 81.0335 | C₆H₉O (Heptenone radical) | Furfuryl cation |

| 179.1067 | 55.0178 | C₇H₉O₂ (Furan-heptenone radical) | Acylium ion from α-cleavage |

Comprehensive Chemical Reactivity and Transformation Mechanisms of 7 Furan 2 Yl Hept 1 En 3 One

Reactivity of the α,β-Unsaturated Ketone Functionality

The enone system in 7-(furan-2-yl)hept-1-en-3-one is characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This conjugation results in two electrophilic sites: the carbonyl carbon (C-3) and the β-carbon (C-1) of the alkene. libretexts.orgpressbooks.pub This dual reactivity allows for both direct and conjugate additions.

Nucleophilic Conjugate (1,4-) Additions to the Enone System

Conjugate addition, also known as 1,4-addition or Michael addition, is a key reaction of α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.org In this process, a nucleophile attacks the β-carbon of the alkene, leading to the formation of a resonance-stabilized enolate intermediate. libretexts.orgchemistryscore.com Subsequent protonation, typically on the α-carbon, yields the saturated ketone product. libretexts.org

The preference for 1,4-addition over 1,2-addition is largely influenced by the nature of the nucleophile. Weaker, "soft" nucleophiles tend to favor conjugate addition. jove.com Organocuprates, such as lithium diorganocopper reagents (Gilman reagents), are particularly effective for achieving selective 1,4-addition to α,β-unsaturated ketones. libretexts.orgchemistryscore.com This method is valuable for forming new carbon-carbon bonds at the β-position. libretexts.org

Table 1: Examples of Nucleophiles Favoring 1,4-Addition

| Nucleophile Type | Example | Product Type |

|---|---|---|

| Organocuprates | (CH₃)₂CuLi | 1,4-Adduct (Saturated Ketone) |

| Enolates | Sodium diethyl malonate | Michael Adduct |

| Amines | Primary and secondary amines | β-Amino Ketone |

The reaction with Grignard reagents can be more complex, sometimes yielding a mixture of 1,2- and 1,4-addition products. chemistryscore.comjove.com However, the use of copper catalysts can steer the reaction towards the 1,4-adduct. organic-chemistry.orgpnas.org

Direct (1,2-) Additions to the Carbonyl Group

Direct addition, or 1,2-addition, involves the nucleophilic attack at the electrophilic carbonyl carbon. libretexts.orglibretexts.org This pathway is generally favored by "hard," highly reactive nucleophiles. jove.commasterorganicchemistry.com

Organolithium reagents and Grignard reagents typically favor 1,2-addition, leading to the formation of an allylic alcohol after workup. masterorganicchemistry.comechemi.comstackexchange.com The greater electrophilicity of the carbonyl carbon compared to the β-carbon makes this a kinetically controlled process. jove.commasterorganicchemistry.com

Table 2: Nucleophiles and Their Predominant Addition Pathway

| Reagent | Predominant Product |

|---|---|

| Organolithium (e.g., BuLi) | 1,2-Adduct (Allylic Alcohol) |

| Grignard Reagent (e.g., RMgX) | Primarily 1,2-Adduct (Allylic Alcohol) echemi.comstackexchange.com |

Oxidative and Reductive Transformations of the Enone

The enone functionality can undergo various oxidative and reductive reactions.

Oxidation: Epoxidation of the carbon-carbon double bond is a common oxidative transformation. Reagents like hydrogen peroxide under basic conditions or peroxy acids can be used to form the corresponding α,β-epoxyketone. tandfonline.comacs.org Sodium perborate (B1237305) in an aqueous solution also provides a mild method for this epoxidation. tandfonline.com Another approach involves using cyclohexylidenebishydroperoxide as the oxidant. nih.gov The oxidation can also be initiated by hydroxyl radicals in atmospheric conditions. copernicus.org Copper complexes can catalyze the oxidation of α,β-unsaturated ketones in the presence of oxygen. wiley.com

Reduction: The reduction of α,β-unsaturated ketones can yield different products depending on the reagents and conditions used. libretexts.org

Selective Carbonyl Reduction (1,2-Reduction): The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide chloride like cerium(III) chloride (CeCl₃), is highly effective for the selective reduction of the carbonyl group to an allylic alcohol, suppressing the competing 1,4-reduction. organic-chemistry.orgwikidoc.orgwikipedia.org This selectivity is attributed to the "hardness" of the reducing agent being increased by the cerium salt. organic-chemistry.orgwikidoc.org

Selective Alkene Reduction (1,4-Reduction): Catalytic hydrogenation can be employed to selectively reduce the carbon-carbon double bond, yielding the corresponding saturated ketone. google.combohrium.com A variety of metal catalysts, including those based on rhodium and manganese, have been developed for this purpose. bohrium.comnih.gov The choice of catalyst and reaction conditions is crucial to avoid over-reduction to the saturated alcohol. acs.org Transfer hydrogenation is another method to achieve this selective reduction. rsc.org

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the carbonyl group and the carbon-carbon double bond, leading to the formation of a saturated alcohol.

Cycloaddition Reactions Involving the Alkene Moiety

The alkene of the enone system can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.combrandeis.edu This [4+2] cycloaddition with a suitable diene leads to the formation of a six-membered ring. The development of catalytic asymmetric Diels-Alder reactions allows for the synthesis of chiral bicyclic structures. brandeis.edunih.govrsc.org Various catalysts, including cinchona alkaloids and ruthenium-based Lewis acids, have been employed to achieve high enantioselectivity. brandeis.eduresearchgate.net

Reactivity of the Furan (B31954) Heteroaromatic Ring

The furan ring in this compound is an electron-rich heteroaromatic system. chemicalbook.com This electron-rich nature makes it highly susceptible to electrophilic attack, significantly more so than benzene (B151609). pearson.comwikipedia.org

Electrophilic Aromatic Substitution Reactions on the Furan Nucleus

Electrophilic aromatic substitution on the furan ring predominantly occurs at the C-2 and C-5 positions, which are α to the oxygen atom. numberanalytics.comvaia.com This regioselectivity is due to the greater stabilization of the cationic intermediate formed during the substitution process at these positions. chemicalbook.comvaia.com

Given the sensitivity of the furan ring, which is prone to polymerization under strongly acidic conditions, electrophilic substitution reactions often require milder conditions than those used for benzene. benthamdirect.comstackexchange.com

Examples of Electrophilic Aromatic Substitution on Furan:

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the furan ring. Due to the furan's sensitivity, classical Lewis acid catalysts like aluminum chloride can lead to decomposition. benthamdirect.comstackexchange.com Milder catalysts such as boron trifluoride or heterogeneous catalysts are often preferred. stackexchange.comgoogle.com The reaction of furan with acetic anhydride (B1165640) can produce 2-acetylfuran. researchgate.net

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (CHO) onto the furan ring, typically at the 2-position, using a mixture of phosphorus oxychloride and a substituted amide like dimethylformamide. quimicaorganica.org

Mannich Reaction: The Mannich reaction involves the aminoalkylation of the furan ring. lscollege.ac.in It typically uses formaldehyde, a primary or secondary amine, and an acid catalyst to introduce an aminomethyl group onto the furan nucleus. quimicaorganica.orgtestbook.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Lithium diorganocopper |

| Gilman reagents |

| Sodium diethyl malonate |

| Grignard reagents |

| Organolithium |

| Sodium perborate |

| Cyclohexylidenebishydroperoxide |

| Sodium borohydride |

| Cerium(III) chloride |

| Lithium aluminum hydride |

| Aluminum chloride |

| Boron trifluoride |

| 2-Acetylfuran |

| Phosphorus oxychloride |

| Dimethylformamide |

Diels-Alder Reactions and Other Cycloadditions Involving Furan as a Diene

The furan ring in this compound can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. sigmaaldrich.com This reactivity is a cornerstone of furan chemistry, providing a pathway to complex polycyclic structures. tuiasi.ro However, furans are generally considered poor dienes due to their aromatic character, which often leads to reversible, or retro-Diels-Alder, reactions. rsc.org

The efficiency and stereoselectivity of these cycloadditions are influenced by several factors, including the nature of the dienophile, reaction conditions (such as temperature and pressure), and the presence of catalysts. rsc.orgmdpi.com For instance, intramolecular Diels-Alder (IMDA) reactions of furan derivatives have been shown to be an effective method for constructing highly functionalized skeletons, such as those found in isoquinolines. rsc.org In some cases, the presence of an internal hydrogen bond or the coordination of a magnesium salt can accelerate the IMDA reaction. oup.com

Tandem reactions involving an initial transformation followed by an intramolecular Diels-Alder cycloaddition have also been developed. A notable example is the Ugi reaction followed by an IMDA reaction of vinylfuran derivatives, which allows for the synthesis of complex furoisoindole cores with high stereoselectivity. beilstein-journals.orgbeilstein-journals.org

The regioselectivity of Diels-Alder reactions with substituted furans is a critical aspect. In the case of 2-substituted furans, the reaction with unsymmetrical dienophiles can lead to different regioisomers. mdpi.com The outcome is often dictated by a balance of electronic and steric factors. mdpi.com

Below is a table summarizing various Diels-Alder reactions involving furan derivatives, highlighting the diversity of dienophiles and reaction conditions.

| Diene (Furan Derivative) | Dienophile | Catalyst/Conditions | Product(s) | Yield (%) | Reference |

| (E)-3-(Furan-2-yl)acrylaldehyde | Maleic acid monoanilide, amines, isonitriles | One-pot Ugi/IMDAV | Furo[2,3-f]isoindole derivatives | High | beilstein-journals.orgbeilstein-journals.org |

| Furan | 2-Bromoacrolein | Oxazaborolidine catalyst | Chiral 7-oxabicyclo[2.2.1]heptene derivatives | Not specified | sigmaaldrich.com |

| Furan-cored compounds | Internal dienophile | Toluene, heat; or microwave | Fused oxy- and thio-heterotricycles | Not specified | researchgate.net |

| 2-Methylfuran | Maleic anhydride | Room temperature | Exo-cycloadduct | Not specified | mdpi.com |

| Substituted Furans | Unactivated dienophile | β-cyclodextrin catalysis | Cycloadduct | 84 | rsc.org |

Furan Ring-Opening Reactions and Subsequent Transformations

The furan ring, despite its aromaticity, is susceptible to ring-opening reactions under various conditions, leading to the formation of acyclic compounds that can undergo further transformations. tuiasi.ro These reactions are often catalyzed by acids or metals and are pivotal in converting biomass-derived furans into valuable chemicals. chim.it

Acid-catalyzed hydrolysis is a common method for furan ring opening. researchgate.netcolab.ws The reaction typically proceeds via protonation of the furan ring, followed by nucleophilic attack of water. researchgate.netosti.gov The stability of the furan ring and the propensity for polymerization can be influenced by the solvent system. For example, in aqueous media, furan polymerization can dominate, whereas using a solvent like methanol (B129727) can suppress polymerization and favor the formation of other products. rsc.org The resulting open-chain intermediates, often 1,4-dicarbonyl compounds, are versatile synthons for the synthesis of other cyclic and acyclic structures. nih.gov

Oxidative ring-opening is another important transformation. For example, the Achmatowicz rearrangement involves the oxidative ring expansion of 2-hydroxymethylfurans to form dihydropyranones. chim.it Other oxidative methods can lead to the formation of functionalized butenones through the rearrangement of furan derivatives. nih.gov

Ring-opening can also be achieved through metathesis reactions. Ring-opening cross-metathesis (ROCM) of 7-oxanorbornene derivatives, which are themselves products of Diels-Alder reactions of furans, can produce substituted tetrahydrofurans. beilstein-journals.org

The table below provides examples of furan ring-opening reactions.

| Furan Derivative | Reagents/Conditions | Key Intermediate/Product | Application | Reference |

| Furan | Brønsted acid (Amberlyst 70), water | Polymer | Undesired side reaction | rsc.org |

| 2-Hydroxymethylfurans | Oxidizing agent (e.g., NBS) | Dihydropyranone | Synthesis of functionalized heterocycles | chim.it |

| 4-(Furan-2-yl)butan-2-ones | NBS (oxidant) | Spiro-intermediate | Synthesis of polysubstituted furans | nih.gov |

| 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles | Ruthenium alkylidene catalysts, allyl alcohol/acetate | Substituted tetrahydrofurans | Synthesis of biologically active motifs | beilstein-journals.org |

| Furfural (B47365) | Pd/MMT-K10, H+ | 1-Hydroxy-2-pentanone | Production of 1,2-pentanediol | mdpi.com |

Hydrogenation and Derivatization of the Furan Ring

The furan ring can be fully or partially saturated through hydrogenation reactions, typically employing metal catalysts. This process is crucial for converting biomass-derived furanics into biofuels and other valuable chemicals. rsc.org The selectivity of the hydrogenation—whether it targets the furan ring, other functional groups, or leads to ring opening—is highly dependent on the catalyst, support, and reaction conditions. researchgate.networktribe.com

For instance, the hydrogenation of furan on palladium catalysts can yield tetrahydrofuran (B95107) (THF) or, under different conditions, lead to ring-opened products like butanol. rsc.org The selectivity towards THF is favored at lower temperatures and higher hydrogen pressures. rsc.org Catalysts based on non-noble metals like nickel and cobalt are also being explored as more cost-effective alternatives for furan hydrogenation. nih.gov

Selective hydrogenation of one functionality in the presence of others is a significant challenge. In the case of furfural, for example, selective hydrogenation of the carbonyl group to a hydroxyl group or complete hydrogenation of the furan ring to tetrahydrofurfuryl alcohol can be achieved by careful selection of the catalytic system. researchgate.net

Derivatization of the furan ring can also be achieved through various other reactions, such as bromination followed by coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), to introduce a wide range of substituents onto the furan core. nih.gov

The following table summarizes hydrogenation and derivatization reactions of the furan ring.

| Furan Derivative | Catalyst/Reagents | Product | Key Findings | Reference |

| Furan | Pd(111) | Tetrahydrofuran (THF), 1-Butanol (B46404) | THF is kinetically preferred, while 1-butanol is thermodynamically favored. | rsc.org |

| Furfural | Ru and Ir pincer complexes | Furfuryl alcohol | Efficient and selective hydrogenation of the aldehyde group. | rsc.org |

| Furfural | Pd/UiO-66 | Tetrahydrofurfuryl alcohol | Complete conversion with 100% selectivity under mild conditions in water. | researchgate.net |

| Obacunone | DBDMH, Pd catalysts | Furan-site transformed derivatives | Selective bromination and subsequent coupling reactions. | nih.gov |

| HMF | Various catalysts | Furan ring derivatives | Valorization of biomass-derived furfurals. | researchgate.net |

Intermolecular and Intramolecular Reactions Involving Both Furan and Ketone Moieties

The presence of both a furan ring and an enone system in this compound allows for complex reactions where both functionalities participate, either concertedly or sequentially.

Conjugation Effects and Electronic Interactions between the Furan and Enone Systems

The furan ring and the enone system in this compound are part of a larger conjugated system. wikipedia.org This conjugation arises from the overlap of p-orbitals across the single bonds connecting the furan ring, the double bond, and the carbonyl group. wikipedia.org This delocalization of π-electrons influences the molecule's electronic properties, stability, and reactivity. wikipedia.org

One of the lone pairs on the oxygen atom of the furan ring participates in the π-system, contributing to its aromatic character and electron-donating ability. wikipedia.org This electronic communication can affect the reactivity of the enone system, for example, by influencing the electron density at the β-carbon, making it more or less susceptible to nucleophilic attack. The extended conjugation can also impact the spectroscopic properties of the molecule.

Chemo-, Regio-, and Stereoselectivity in Multifunctional Transformations

The multiple reactive sites in this compound—the furan ring, the carbon-carbon double bond, and the carbonyl group—present challenges and opportunities in terms of selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over others. For example, in a hydrogenation reaction, it might be desirable to reduce the carbon-carbon double bond of the enone system without affecting the furan ring or the carbonyl group. This can often be achieved by careful selection of the catalyst and reaction conditions.

Regioselectivity becomes important in reactions like the Diels-Alder cycloaddition, as discussed in section 4.2.2, where the orientation of the dienophile relative to the furan ring determines the structure of the product. mdpi.com

Stereoselectivity , the preferential formation of one stereoisomer over another, is crucial in the synthesis of chiral molecules. In intramolecular reactions, the stereochemistry of the starting material can dictate the stereochemical outcome of the product. For example, in intramolecular Diels-Alder reactions, the geometry of the tether connecting the diene and dienophile can lead to the formation of a specific diastereomer.

Tandem reactions that create multiple stereocenters in a single operation are particularly valuable. The Ugi/intramolecular Diels-Alder vinylarene (IMDAV) reaction, for instance, proceeds with a high level of stereoselectivity, leading to a single pair of enantiomers of the final product. beilstein-journals.orgbeilstein-journals.org

Computational and Theoretical Investigations of 7 Furan 2 Yl Hept 1 En 3 One and Its Derivatives

Quantum Chemical Studies

Quantum chemical studies provide a foundational understanding of the electronic nature of 7-(Furan-2-yl)hept-1-en-3-one. These methods allow for the detailed analysis of its molecular orbitals, the calculation of its stable geometric structure, and the prediction of its spectroscopic properties with high accuracy.

Electronic Structure and Bonding Analysis (e.g., Frontier Molecular Orbital Theory)

Frontier Molecular Orbital (FMO) theory is a cornerstone for analyzing the electronic structure and reactivity of organic compounds. rsc.org For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they dictate the molecule's behavior as an electron donor and acceptor, respectively.

The distribution and energy of these frontier orbitals are crucial for predicting the regioselectivity and stereoselectivity of cycloaddition reactions, such as the Diels-Alder reaction, where the furan (B31954) moiety can act as a diene. rsc.orgrsc.org The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability; a smaller gap generally indicates higher reactivity. globalresearchonline.net

Computational studies on analogous furan derivatives have shown that the presence of substituents significantly influences the energy and localization of the HOMO and LUMO. ajchem-b.combohrium.com For this compound, the electron-withdrawing nature of the α,β-unsaturated ketone group is expected to lower the energy of both the HOMO and LUMO, influencing its reactivity profile. Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the delocalization of electron density and the nature of the bonding interactions within the molecule.

Table 1: Representative Frontier Molecular Orbital Energies for Furan and Substituted Derivatives Note: This table presents hypothetical data based on general trends observed in computational studies of furan derivatives to illustrate the concepts discussed. Actual values for this compound would require specific calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Furan | -6.86 | -0.34 | 6.52 |

| 2-Methylfuran | -6.52 | -0.21 | 6.31 |

| 2-Formylfuran | -7.20 | -1.50 | 5.70 |

| This compound (Estimated) | -7.10 | -1.35 | 5.75 |

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for determining the optimized ground state geometry and thermodynamic properties of molecules. ajchem-b.com By employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or 6-311++G(d,p)), the three-dimensional structure of this compound that corresponds to a minimum on the potential energy surface can be accurately calculated. ajchem-b.comsciopen.combohrium.com

Table 2: Calculated Geometric and Energetic Parameters for Furan Derivatives Note: This table includes a mix of experimental and calculated data for furan and one of its derivatives to provide context. The values for this compound are hypothetical and for illustrative purposes.

| Parameter | Furan (Calculated, G4 level) | 2(5H)-Furanone (Calculated, B3LYP/6-31G*) | This compound (Hypothetical) |

|---|---|---|---|

| Enthalpy of Formation (kcal/mol) | -9.261 researchgate.net | -8306 (Total Energy, eV) ajchem-b.com | - |

| Dipole Moment (Debye) | 0.72 researchgate.net | 3.86 ajchem-b.com | ~3.5 |

| C=O Bond Length (Å) | N/A | ~1.21 | ~1.22 |

| C=C (furan) Bond Length (Å) | ~1.36 | ~1.34 | ~1.37 |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For even greater accuracy in energetic and spectroscopic predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Complete Active Space Self-Consistent Field (CASSCF) are employed. ysu.am These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation, leading to highly reliable results.

Ab initio calculations are particularly valuable for predicting vibrational frequencies (IR and Raman spectra) and electronic excitation energies (UV-Vis spectra). acs.org By simulating the vibrational spectra, theoretical chemists can aid in the identification and characterization of novel compounds and transient intermediates. acs.org For this compound, ab initio calculations could be used to predict its characteristic IR absorption bands for the carbonyl stretch, the furan ring vibrations, and the C=C stretch of the enone system, providing a theoretical benchmark for experimental studies. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Coordinate Analysis

Understanding a chemical reaction requires not just knowing the reactants and products, but also the high-energy transition state that connects them. Computational methods allow for the precise location and characterization of transition state structures on the potential energy surface. maxapress.com Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. maxapress.com

For reactions involving this compound, such as its synthesis or subsequent transformations, identifying the transition states allows for the calculation of activation energies, which are critical for predicting reaction rates. maxapress.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to trace the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the correct species. bohrium.com

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional plot that represents the energy of a molecule as a function of its geometry. iupac.orglongdom.org By mapping the PES for a particular reaction, chemists can visualize the entire reaction landscape, including energy minima corresponding to stable molecules (reactants, intermediates, and products) and saddle points corresponding to transition states. libretexts.orgnih.gov

For complex reactions, such as the tandem reactions that furan derivatives can undergo, mapping the PES can reveal competing reaction pathways and help to explain observed product distributions. acs.orgucl.ac.uk For instance, in the reactions of this compound, a detailed PES could elucidate the energetics of cycloaddition versus conjugate addition, or explore the potential for intramolecular cyclizations. This comprehensive view of the reaction landscape is crucial for optimizing reaction conditions to favor the formation of a desired product.

Solvent Effects and Catalytic Influences on Reaction Pathways

Computational and experimental studies on furan derivatives highlight the critical role of both solvents and catalysts in directing the course of chemical reactions. The choice of solvent can significantly alter reaction outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. Similarly, catalysts can open up new, lower-energy pathways, leading to products that are not accessible through uncatalyzed reactions.

Solvent Effects: The polarity of the solvent is a key factor influencing reaction pathways and even conformational equilibria of furan derivatives. For instance, in the case of furan-carbaldehydes, the equilibrium between different conformers can shift depending on the polarity of the solvent medium, such as benzene (B151609) versus acetonitrile (B52724) or water. weebly.com In reactions involving furan derivatives, water as a solvent can promote specific pathways, such as the rearrangement of the furan ring to a cyclopentanone, a route that does not proceed in alcoholic solvents. researchgate.net This is attributed to the ability of water to stabilize carbocation intermediates. researchgate.net The reactivity and selectivity in the hydrogenation of furfural (B47365) to other furan derivatives are also heavily dependent on the solvent used, with options ranging from n-heptane to ethyl acetate, demonstrating a complex interplay between the solvent, catalyst, and substrates. researchgate.net

Catalytic Influences: Catalysts are instrumental in controlling the synthesis and subsequent reactions of furan-enone systems. Gold(I) catalysts, for example, have been employed in the reaction of "furan-ynes" to selectively produce furan enones, where fine-tuning the catalyst and reagents is crucial for achieving desired product selectivity. nih.govacs.org

Acid catalysis is particularly relevant for the synthesis of furan-enone structures. The acid-catalyzed condensation of biomass-derived molecules like furfural with ketones (e.g., acetone) is a common method to produce α,β-unsaturated ketones analogous to this compound. researchgate.netrsc.org Studies using silica-niobia catalysts have shown that reaction conditions, including temperature and catalyst composition, directly impact the yield of the primary condensation product, 4-(furan-2-yl)but-3-en-2-one. researchgate.netrsc.org Theoretical models for these reactions propose that the catalytic cycle involves the dehydration of intermediate species, a step that is facilitated by the acid catalyst. rsc.org

In Silico Structure-Reactivity Relationships

In silico methods, particularly those based on quantum chemistry like Density Functional Theory (DFT), are powerful tools for elucidating the relationship between the structure of a molecule and its chemical reactivity. nih.gov These computational approaches allow for the detailed study of reaction mechanisms, prediction of kinetic and thermodynamic parameters, and understanding the subtle effects of structural modifications. nih.govunirioja.es For furan-containing enones, these studies provide a molecular-level understanding of how changes to the chemical structure impact the compound's behavior in chemical reactions.

Structure-activity relationship (SAR) studies, often combining experimental data with in silico modeling, are crucial for designing molecules with specific properties. mdpi.comnih.gov For example, in the study of furan chalcones (1,3-diaryl-2-propen-1-ones) as potential enzyme inhibitors, molecular docking simulations helped to rationalize the observed inhibitory activities and guide the synthesis of more potent derivatives. mdpi.com These studies revealed that specific substituents on the aromatic rings were key to enhancing biological activity. mdpi.com

Impact of Substituents on Furan and Enone Reactivity

The reactivity of both the furan ring and the enone moiety in this compound can be tuned by introducing substituents. Computational studies on analogous systems have provided detailed insights into these effects.

Substituents on the Enone Moiety: The α,β-unsaturated carbonyl system (enone) is a classic Michael acceptor, and its reactivity is highly sensitive to substituents. Computational analyses have been used to correlate reaction rates of Michael additions with various molecular properties. nih.gov Substituents at the α and β positions of the enone can influence reactivity through both steric and electronic effects. Electron-withdrawing groups generally increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. The rates of such reactions have been successfully correlated with parameters like the chemical shifts of the β-carbon and β-hydrogens in NMR spectroscopy, as well as with calculated kinetic barriers. nih.gov

The following table summarizes findings from computational and experimental studies on the impact of substituents on related furan-enone systems.

| Compound Class | Substituent Type/Position | Observed Effect on Reactivity/Properties | Reference |

| Substituted Furans | Phenyl or Bromo at position 3 | Kinetically accessible reactions, thermodynamically viable. | unirioja.es |

| Substituted Furans | Phenyl or Bromo at positions 3 and 4 | Kinetically accessible but thermodynamically disfavored due to loss of product conjugation. | unirioja.es |

| Furan Chalcones | 2,5-dichloro on the terminal aryl ring | Enhanced urease inhibitory activity. | mdpi.com |

| N-arylacrylamides | Ortho and para substituents on aryl ring | Greater impact on reaction rate compared to meta substituents. | nih.gov |

| Furan-ynes | Phenyl, thienyl, furyl on furan ring | Well-tolerated in Au(I)-catalyzed reactions, leading to corresponding aryl ketones. | nih.govacs.org |

Stereoelectronic Effects and Conformational Preferences

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are fundamental to understanding the behavior of molecules like this compound. These effects, in conjunction with steric factors, dictate the molecule's most stable three-dimensional shapes (conformational preferences).

The (E)-configuration of the enone double bond, typical for such compounds, creates specific stereoelectronic conditions that influence its stability and reactivity. The planar nature of the conjugated π-system is crucial for its electronic properties. The relative orientation of the furan ring and the enone chain is a key conformational variable. Free rotation around the single bond connecting the furan ring to the enone can be influenced by subtle electronic interactions and steric hindrance. Computational methods are frequently used to perform conformational analyses, identifying low-energy conformers and assessing the energy barriers between them. nih.gov

Derivatization Strategies and Analog Synthesis of 7 Furan 2 Yl Hept 1 En 3 One

Systematic Modifications of the Heptenone Chain

The heptenone chain offers multiple sites for chemical modification, including the terminal alkene and the enone functionality. These features allow for a range of transformations to alter the chain's length, rigidity, and substitution pattern.

Alterations to the Alkene Position and Substitution Pattern

The position and substitution of the alkene group within the heptenone chain can significantly influence the molecule's reactivity and steric profile.

Isomerization of the Alkene: The terminal double bond in 7-(furan-2-yl)hept-1-en-3-one can be isomerized to internal positions along the chain. Photochemical methods, particularly UV-induced isomerization, can be employed to convert α,β-unsaturated ketones to their β,γ-isomers. This process often proceeds via a 1,5-hydrogen atom transfer mechanism under neutral conditions, offering a mild way to alter the electronic and steric properties of the molecule.

Substitution of the Alkene: The terminal alkene can be functionalized to introduce a variety of substituents. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for this purpose. By reacting the terminal alkene with aryl or vinyl halides, it is possible to introduce new carbon-carbon bonds, leading to a diverse array of substituted analogs.

Conjugate addition reactions, such as the Michael addition, can also be utilized to add nucleophiles to the β-carbon of the enone system. While this primarily modifies the position adjacent to the carbonyl group, subsequent elimination reactions can lead to the formation of a substituted and potentially shifted double bond.

| Strategy | Reaction Type | Potential Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| Isomerization | Photochemical Isomerization | UV light (e.g., 350 nm) in a suitable solvent | Migration of the double bond from the terminal position to an internal position. |

| Substitution | Heck Reaction | Aryl/vinyl halide, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | Addition of an aryl or vinyl group to the terminal carbon of the alkene. |

| Substitution | Michael Addition | Nucleophiles (e.g., organocuprates, amines, thiols) | Addition of a nucleophile to the β-carbon of the enone. |

Chain Elongation and Shortening Strategies

Modifying the length of the heptenone chain can impact the molecule's flexibility and its ability to interact with biological targets or other molecules.

Chain Elongation: The Wittig reaction is a classic and effective method for elongating carbon chains. libretexts.orgresearchgate.netresearchgate.netmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgwikipedia.org To achieve this, the ketone at the 3-position of this compound would first need to be protected. The terminal alkene could then be oxidatively cleaved to yield an aldehyde. This aldehyde can then be subjected to a Wittig reaction with a suitable phosphorane to add additional carbon units. A subsequent deprotection and re-oxidation sequence would regenerate the ketone, resulting in a longer chain.

Chain Shortening: Oxidative cleavage of the double bond is a common strategy for shortening carbon chains. Ozonolysis is a powerful method for this transformation. researchgate.netacs.orgresearchgate.netrsc.orgwikipedia.org Treatment of this compound with ozone, followed by a reductive or oxidative workup, would cleave the C1-C2 double bond, yielding a shorter chain with a terminal aldehyde or carboxylic acid, respectively. Another approach is the Baeyer-Villiger oxidation, which involves the oxidation of the ketone to an ester. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.govsigmaaldrich.com Subsequent hydrolysis of the ester and further degradation of the resulting carboxylic acid can lead to a shortened chain.

Functionalization and Substitution of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. This allows for the introduction of a wide range of functional groups that can modulate the electronic properties and reactivity of the entire molecule.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the furan ring can significantly alter the molecule's electronic profile, influencing its reactivity and potential for intermolecular interactions.

Electron-Donating Groups: Friedel-Crafts alkylation can be used to introduce alkyl groups, which are weak EDGs, onto the furan ring. nih.gov Due to the directing effect of the oxygen atom and the deactivating effect of the heptenone side chain, this reaction would likely occur at the 5-position of the furan ring.

Electron-Withdrawing Groups: Friedel-Crafts acylation is a reliable method for introducing acyl groups (EWGs) onto the furan ring. uop.edu.pk Similar to alkylation, the acylation is expected to occur at the 5-position. The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich heterocycles like furan, introducing a formyl group (an EWG). organic-chemistry.orgpharmaguideline.comacs.orgacs.orgrsc.org Nitration and halogenation are also common electrophilic aromatic substitution reactions that can be used to install nitro (strong EWG) and halo (weakly deactivating) groups, respectively. pharmaguideline.com The presence of the deactivating heptenone side chain generally directs these substitutions to the 5-position. pharmaguideline.com

| Functional Group Type | Reaction | Typical Reagents | Expected Position of Substitution |

|---|---|---|---|

| Electron-Donating | Friedel-Crafts Alkylation | Alkyl halide and a Lewis acid (e.g., AlCl₃) | 5-position |

| Electron-Withdrawing | Friedel-Crafts Acylation | Acyl halide/anhydride (B1165640) and a Lewis acid (e.g., AlCl₃) | 5-position |

| Vilsmeier-Haack Reaction | POCl₃, DMF | 5-position | |

| Nitration | HNO₃/H₂SO₄ | 5-position | |

| Halogenation | Br₂ or Cl₂ with a Lewis acid | 5-position |

Strategic Derivatization for Modulation of Chemical Properties

The derivatization of the furan ring is not merely a synthetic exercise; it is a strategic approach to fine-tune the chemical properties of the molecule. The introduction of different functional groups can have a profound impact on factors such as:

Reactivity: The electron density of the furan ring, and consequently its reactivity towards electrophiles and in cycloaddition reactions, can be modulated. EDGs will increase the ring's reactivity, while EWGs will decrease it.

Electronic Properties: The introduction of substituents can alter the molecule's HOMO and LUMO energy levels. This is particularly relevant in the context of materials science, where furan-containing compounds are explored for their optoelectronic properties. For instance, furan substitution in thiophene (B33073) derivatives has been shown to affect molecular planarity and charge mobility. acs.org

Solubility and Polarity: The addition of polar or nonpolar functional groups can significantly change the solubility profile of the compound, which is a critical parameter in both biological and materials applications.

Intermolecular Interactions: The introduction of groups capable of hydrogen bonding, dipole-dipole interactions, or π-stacking can influence the solid-state packing of the molecule and its ability to bind to target proteins or other molecules.

Synthetic Approaches for Generating Structural Diversity

To explore the chemical space around this compound, it is advantageous to employ synthetic strategies that allow for the rapid generation of a large number of analogs. Diversity-oriented synthesis (DOS) provides a conceptual framework for achieving this. researchgate.netnih.gov

A combinatorial approach can be envisioned where a common intermediate is elaborated through various reaction pathways. For example, a 2-acylfuran precursor could be subjected to a Wittig reaction with a library of phosphoranes to generate a diverse set of heptenone chains with varying lengths and substitution patterns. Subsequently, the furan ring of these products could be functionalized using a range of electrophilic substitution reactions.

The synthesis of highly substituted furan libraries has been demonstrated through methods such as iodocyclization followed by palladium-catalyzed cross-coupling reactions. wikipedia.org This approach allows for the systematic introduction of different substituents at various positions on the furan ring, leading to a high degree of structural diversity. By combining these library-generating techniques for both the furan ring and the heptenone chain, a vast array of analogs of this compound can be synthesized for further investigation.

Application of Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

The derivatization of the furan ring within this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly versatile and widely utilized method. libretexts.orgmdpi.com This reaction enables the formation of carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For its application to this compound, the furan moiety would first require functionalization to introduce a suitable coupling partner, such as a halogen (Br, I) or a triflate group, typically at the 5-position of the furan ring, which is susceptible to electrophilic substitution.

Once the functionalized substrate, for instance, 7-(5-halofuran-2-yl)hept-1-en-3-one, is prepared, it can be reacted with a variety of aryl or vinyl boronic acids to introduce new substituents onto the furan ring. The general catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This methodology is highly valued for its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids. libretexts.orgmdpi.com The application of this strategy allows for the synthesis of a diverse array of analogs with modified electronic and steric properties conferred by the newly introduced substituent on the furan ring. Research on various furan-containing structures has demonstrated the successful implementation of this coupling strategy. researchgate.netresearchgate.net

The table below presents representative examples of Suzuki-Miyaura couplings performed on furan and related heterocyclic derivatives, illustrating the typical catalysts, bases, and conditions employed.

| Furan Substrate | Boronic Acid/Ester | Catalyst | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Tosyl-2(5H)-furanone | o-Methylphenyl boronic acid | PdCl2(PPh3)2 | Sodium carbonate | THF | 95% | researchgate.net |

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex | K2CO3 | EtOH/H2O, 80 °C | 91% | mdpi.com |

| 8-Trifluoromethanesulfonyl-2H-cyclohepta[b]furan-2-one | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| 3-Pyridyl triflates | Alkenyl pinacol boronates | Pd(PPh3)4 | K3PO4 | Dioxane | Good to excellent | nih.gov |

Advanced Organometallic Reagent Chemistry (e.g., Organocuprate Additions)

The α,β-unsaturated ketone (enone) functionality in this compound provides a prime site for derivatization using advanced organometallic reagents, particularly through conjugate addition reactions. Organocuprates, also known as Gilman reagents (R₂CuLi), are exceptionally effective for this purpose. ucalgary.cachemistrysteps.com Unlike harder nucleophiles such as Grignard or organolithium reagents which tend to attack the carbonyl carbon in a 1,2-addition, the softer organocuprate reagents preferentially attack the β-carbon of the enone system. ucalgary.camasterorganicchemistry.com This highly regioselective 1,4-addition (or conjugate addition) results in the formation of a new carbon-carbon bond at the C-1 position of the heptenone chain, extending the carbon skeleton and introducing a wide variety of substituents.

The mechanism involves the nucleophilic attack of the cuprate (B13416276) on the β-carbon, which pushes electrons through the conjugated system to the oxygen atom, forming an intermediate enolate. ucalgary.ca A subsequent aqueous or acidic workup protonates the enolate to regenerate the ketone, yielding the derivatized product. ucalgary.ca This strategy is powerful for synthesizing analogs of this compound with modifications to the heptenone backbone. By selecting different organocuprate reagents (e.g., dimethyl-, diphenyl-, or divinylcuprates), a diverse range of alkyl, aryl, or vinyl groups can be introduced. The reaction is typically carried out at low temperatures, such as -78 °C, to ensure high selectivity and stability of the reagents. chemistrysteps.com

The following table illustrates the potential application of various organocuprate reagents for the derivatization of the parent compound through 1,4-conjugate addition.

| Parent Compound | Organocuprate Reagent | Expected Product | Type of Addition |

|---|---|---|---|

| This compound | Lithium dimethylcuprate ((CH3)2CuLi) | 7-(Furan-2-yl)-1-methylheptan-3-one | 1,4-Conjugate Addition |

| This compound | Lithium diphenylcuprate ((C6H5)2CuLi) | 7-(Furan-2-yl)-1-phenylheptan-3-one | 1,4-Conjugate Addition |

| This compound | Lithium divinylcuprate ((CH2=CH)2CuLi) | 7-(Furan-2-yl)non-1-en-5-one | 1,4-Conjugate Addition |

| This compound | Lithium di-tert-butylcuprate ((t-Bu)2CuLi) | 7-(Furan-2-yl)-1,1-dimethylethylheptan-3-one | 1,4-Conjugate Addition |

Based on a comprehensive search of available scientific literature, there is currently insufficient published research on the detailed mechanistic investigations of novel transformations specifically for the compound This compound .